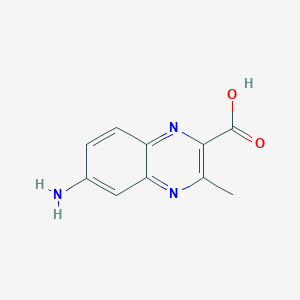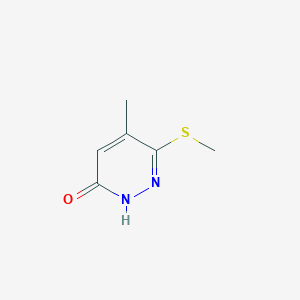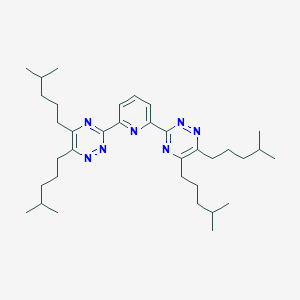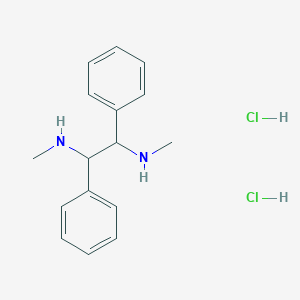
N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine dihydrochloride is an organic compound with significant applications in various fields of chemistry and industry This compound is known for its unique structure, which includes two phenyl groups and two methyl groups attached to an ethane backbone with diamine functionality
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine dihydrochloride typically involves the reaction of benzaldehyde with methylamine, followed by reduction and subsequent methylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction typically results in the formation of amines .
Aplicaciones Científicas De Investigación
N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a chiral auxiliary in asymmetric synthesis.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the synthesis of fine chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine dihydrochloride involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the formation of desired products. The molecular targets and pathways involved include coordination with transition metals and activation of substrates through chelation .
Comparación Con Compuestos Similares
Similar Compounds
N1,N1-Dimethyl-2-phenylethane-1,2-diamine: Similar structure but with different substitution patterns.
N1,N2-Dimesitylethane-1,2-diamine: Contains mesityl groups instead of phenyl groups.
N,N’-Diethylethylenediamine: Different alkyl substitution on the ethane backbone.
Uniqueness
N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine dihydrochloride is unique due to its specific substitution pattern and ability to form stable complexes with a variety of metal ions. This makes it particularly useful in asymmetric synthesis and as a ligand in coordination chemistry .
Propiedades
Fórmula molecular |
C16H22Cl2N2 |
|---|---|
Peso molecular |
313.3 g/mol |
Nombre IUPAC |
N,N'-dimethyl-1,2-diphenylethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C16H20N2.2ClH/c1-17-15(13-9-5-3-6-10-13)16(18-2)14-11-7-4-8-12-14;;/h3-12,15-18H,1-2H3;2*1H |
Clave InChI |
NCKSHQBLXNKJJI-UHFFFAOYSA-N |
SMILES canónico |
CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)NC.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methoxy-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12966264.png)
![5-(Benzo[b]thiophen-3-yl)pyrrolidin-2-one](/img/structure/B12966270.png)
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B12966283.png)
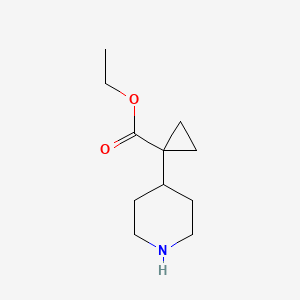
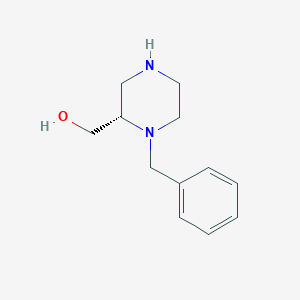
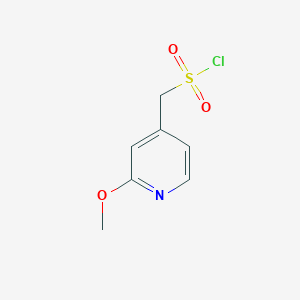
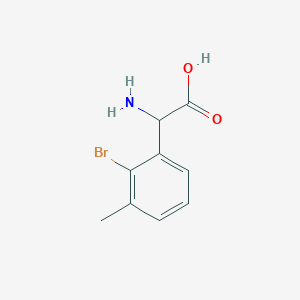
![2-Fluoro-6-iodobenzo[d]thiazole](/img/structure/B12966312.png)
![4-([2,2'-Bipyridin]-4-yl)butanoic acid](/img/structure/B12966319.png)


